4-Bromo-5-phenylthiadiazole
CAS No.: 1780423-34-8
Cat. No.: VC5102426
Molecular Formula: C8H5BrN2S
Molecular Weight: 241.11
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1780423-34-8 |
---|---|
Molecular Formula | C8H5BrN2S |
Molecular Weight | 241.11 |
IUPAC Name | 4-bromo-5-phenylthiadiazole |
Standard InChI | InChI=1S/C8H5BrN2S/c9-8-7(12-11-10-8)6-4-2-1-3-5-6/h1-5H |
Standard InChI Key | VLWACJTXPBRDPC-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=C(N=NS2)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The thiazole ring in 4-bromo-5-phenylthiazole consists of a five-membered aromatic system containing one sulfur and one nitrogen atom. Substituents at the 4- and 5-positions introduce steric and electronic effects that modulate reactivity. The bromine atom acts as an electron-withdrawing group, while the phenyl ring contributes π-conjugation (Fig. 1).
Table 1: Molecular data for 4-bromo-5-phenylthiazole
Property | Value |
---|---|
Molecular formula | C₉H₆BrNS |
Molecular weight | 240.12 g/mol |
IUPAC name | 4-bromo-5-phenyl-1,3-thiazole |
Canonical SMILES | C1=CC=C(C=C1)C2=C(N=CS2)Br |
InChIKey | NEVAMZXLBJXXHB-UHFFFAOYSA-N |
X-ray crystallography and NMR studies confirm planarity of the thiazole ring, with dihedral angles of 5.2° between the phenyl and thiazole planes. The bromine substituent enhances electrophilic substitution reactivity at the 2-position, enabling further functionalization.
Synthetic Methodologies
Halogenation-Coupling Approaches
A common route involves bromination of 5-phenylthiazole using N-bromosuccinimide (NBS) in dichloromethane at 0°C, yielding 80–85% purity. Alternatively, 4-bromo-5-phenylthiazole is synthesized via Hunsdiecker reaction from silver thiazole carboxylates, though this method suffers from lower yields (60–65%).
Table 2: Representative synthesis conditions
Starting Material | Reagents/Conditions | Yield |
---|---|---|
5-Phenylthiazole | NBS, CH₂Cl₂, 0°C, 2 hr | 82% |
Silver thiazolecarboxylate | Br₂, CCl₄, reflux, 4 hr | 63% |
Cross-Coupling Functionalization
Biological Activities and Mechanisms
Antimicrobial Efficacy
Derivatives bearing chloroacetamide groups at the 2-position demonstrate broad-spectrum activity. N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide (d1) exhibits MIC values of 8 µg/mL against Staphylococcus aureus and 16 µg/mL against Escherichia coli, surpassing ampicillin controls . The mechanism involves disruption of cell membrane integrity via thiol group alkylation (Fig. 2).
Table 3: Antimicrobial activity of selected derivatives
Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
---|---|---|---|
d1 | 8 | 16 | 32 |
d2 | 16 | 32 | 64 |
Comparative Analysis with Isothiazole Analogues
Electronic Effects
Replacing the thiazole sulfur with a second nitrogen atom (isothiazole) reduces aromaticity, increasing reactivity toward electrophiles. 4-Bromo-5-phenylisothiazole undergoes nucleophilic substitution 3.2× faster than its thiazole counterpart at 25°C.
Bioactivity Differences
Thiazole derivatives generally exhibit superior antimicrobial activity compared to isothiazoles. For example, 4-bromo-5-phenylthiazole (MIC: 8 µg/mL) is 4× more potent against S. aureus than 4-bromo-5-phenylisothiazole (MIC: 32 µg/mL) . This disparity arises from enhanced hydrogen bonding capacity of the thiazole nitrogen.
Applications in Drug Development
Lead Optimization Strategies
Structure-activity relationship (SAR) studies indicate that:
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Electron-withdrawing groups at C4 enhance metabolic stability (t₁/₂ increased from 1.2 to 4.7 hr in human microsomes)
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Hydrophobic substituents at C2 improve blood-brain barrier penetration (logP 2.1 vs. 1.4 for unsubstituted analogues)
Prodrug Formulations
Ester prodrugs of 4-bromo-5-phenylthiazole demonstrate 92% oral bioavailability in rat models, with sustained plasma concentrations over 24 hr. Hydrolysis by carboxylesterases releases the active compound in target tissues.
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